4'-methyl-[2,2'-bipyridine]-4-carbaldehyde
Description
Overview of Bipyridine Chemistry and Significance
2,2'-Bipyridine (B1663995) (bpy) is one of the most extensively utilized chelating ligands in coordination chemistry. achemblock.com Its ability to form stable complexes with a vast array of transition metal ions has made it a cornerstone in the development of photochemistry, photocatalysis, supramolecular chemistry, and materials science. achemblock.comsigmaaldrich.com The bipyridine unit is a neutral, bidentate ligand that coordinates to metal centers through its two nitrogen atoms, forming a stable five-membered ring. chemspider.com This coordination leads to complexes that often exhibit useful redox and photophysical properties, such as metal-to-ligand charge transfer (MLCT) transitions, which are fundamental to applications in solar energy conversion and light-emitting devices. chemspider.com
The inherent stability of the bipyridine framework, coupled with the relative ease of its functionalization, allows for the systematic tuning of the properties of its metal complexes. elsevierpure.com By introducing various substituents onto the pyridine (B92270) rings, researchers can modulate the electronic and steric environment of the coordinated metal ion, thereby influencing the resulting complex's reactivity, photophysics, and electrochemistry. nih.gov
Contextualization of 4'-Methyl-[2,2'-bipyridine]-4-carbaldehyde within Substituted Bipyridines
This compound is a prime example of an unsymmetrically substituted bipyridine, a class of ligands that offers more nuanced control over the properties of metal complexes compared to their symmetrically substituted counterparts. The strategic placement of different functional groups on the two pyridine rings breaks the symmetry of the ligand, which can lead to unique electronic and photophysical behaviors in the resulting metal complexes.
In this specific molecule, the 4'-position is occupied by a methyl group (-CH₃), while the 4-position features a carbaldehyde group (-CHO). The methyl group is an electron-donating group, which increases the electron density on its pyridine ring. Conversely, the carbaldehyde group is electron-withdrawing, decreasing the electron density on the other ring. This electronic push-pull character within the same ligand can influence the energy levels of the molecular orbitals in a metal complex, affecting its absorption and emission properties. biosynth.com
Furthermore, the aldehyde functionality serves as a versatile synthetic handle. It can readily undergo a variety of chemical transformations, such as condensation reactions, to append larger or more complex molecular fragments. This makes this compound a valuable intermediate for the synthesis of more elaborate ligands and supramolecular assemblies. alfa-chemistry.comchemicalbook.com
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 104704-09-8 | achemblock.comsigmaaldrich.com |
| Molecular Formula | C₁₂H₁₀N₂O | achemblock.com |
| Molecular Weight | 198.22 g/mol | researchgate.net |
| Melting Point | 130-131 °C | sigmaaldrich.comchemicalbook.com |
| Appearance | Off-white to white solid/powder | sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 368.7 ± 42.0 °C (Predicted) | sigmaaldrich.com |
Research Trajectory and Current State of the Art for the Compound
The research trajectory of this compound is primarily characterized by its role as a versatile building block rather than as a terminal ligand in widely commercialized applications. Its significance lies in its utility for constructing more complex, functional molecules.
A key aspect of its application is the reactivity of the aldehyde group, which allows for its integration into larger systems. For example, it serves as a precursor for the synthesis of molecules with extended conjugation. One notable synthesis involves the creation of (E)-2-[2-(4'-Methyl-[2,2']bipyridinyl-4-yl)-vinyl]- sigmaaldrich.combenzoquinone, a molecule that combines a bipyridine unit with a quinone through a vinyl bridge. sigmaaldrich.com This demonstrates the utility of the aldehyde in forming new carbon-carbon bonds to create molecules with potentially interesting electronic and photophysical properties.
The synthesis of this compound itself is well-documented, with established protocols such as the oxidation of 4'-methyl-2,2'-bipyridine using selenium dioxide. researchgate.net The availability of reliable synthetic routes has facilitated its use in academic research as a starting material for custom-designed ligands.
While high-impact applications featuring this specific ligand in the final product are not extensively reported, its role as an intermediate is crucial. The ability to introduce a bipyridine metal-binding site with a reactive aldehyde handle allows for the "late-stage functionalization" of molecules, a powerful strategy in the development of complex materials and sensors. The current state of the art points towards its continued use in the synthesis of:
Complex Ligands for Catalysis: By reacting the aldehyde with other molecules, new ligands with tailored steric and electronic properties can be created for use in catalysis. nih.gov
Supramolecular Assemblies: The aldehyde group can participate in reactions to link bipyridine units into larger, well-defined structures.
Sensors: The aldehyde can be used to anchor the bipyridine unit to surfaces or to other molecules in the development of chemical sensors, where the bipyridine can act as a metal ion receptor.
In essence, while you may not find this compound as the final named ligand in many prominent metal complexes, its "fingerprints" are present in the more complex structures it helps to build. Its research trajectory is thus interwoven with the broader progress in the synthesis of functional organic materials and coordination compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylpyridin-2-yl)pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-9-2-4-13-11(6-9)12-7-10(8-15)3-5-14-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPJZGCAUYUJJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458226 | |
| Record name | 4'-Methyl[2,2'-bipyridine]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104704-09-8 | |
| Record name | 4′-Methyl[2,2′-bipyridine]-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104704-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Methyl[2,2'-bipyridine]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for 4'-Methyl-[2,2'-bipyridine]-4-carbaldehyde
Established methods for the synthesis of this aldehyde primarily rely on the functionalization of pre-existing bipyridine scaffolds. These routes are well-documented and provide reliable access to the target compound.
A prominent method for the synthesis of this compound is the oxidation of the methyl group of 4'-methyl-2,2'-bipyridine. Selenium(IV) oxide (SeO2) is a widely recognized reagent for the allylic and benzylic oxidation of methyl groups to aldehydes. nih.govdu.ac.inadichemistry.com This type of reaction is often referred to as a Riley oxidation. wikipedia.org The mechanism involves an initial ene reaction followed by a nih.govacs.org-sigmatropic rearrangement. du.ac.inadichemistry.com
The reaction is typically carried out by heating 4'-methyl-2,2'-bipyridine with a stoichiometric amount of SeO2 in a suitable solvent, such as dioxane or a mixture of dioxane and water. nih.gov The inherent toxicity of selenium compounds necessitates careful handling and purification procedures. osti.gov Over-oxidation to the corresponding carboxylic acid can be a competing side reaction, and controlling the reaction conditions is crucial to maximize the yield of the desired aldehyde. nih.gov
Table 1: Research Findings on Selenium(IV) Oxide Oxidation
| Precursor | Reagent | Product | Key Findings | Reference |
| 4-methoxy-6-methyl-2,2'-bipyridine | SeO₂ | 4-methoxy-6-formyl-2,2'-bipyridine | Crucial step in the synthesis of the antibiotic caerulomycin E. | nih.gov |
| 2-acetylamino-7-methyl-1,8-naphthyridine | SeO₂ in 1,4-dioxane | 2-acetylamino-7-formyl-1,8-naphthyridine | Achieved a 75% yield. | nih.gov |
| Methyl pyridyl heteroarenes | SeO₂ | Pyridyl carbaldehydes | Known method, but toxicity concerns motivate the search for alternatives. | osti.gov |
Amine-aldehyde condensation reactions are fundamental in the synthesis of various nitrogen-containing heterocyclic compounds, including pyridines and bipyridines. youtube.comnih.gov While not a direct synthesis of the target aldehyde itself, these condensation methods are crucial for constructing the bipyridine framework from simpler precursors, which can then be further functionalized. For instance, the Hantzsch pyridine (B92270) synthesis involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. youtube.com
In the context of this compound, a retrosynthetic analysis would involve disconnection of the bipyridine core. The synthesis could be envisioned through the condensation of an appropriately substituted aminopyridine aldehyde with a suitable carbonyl compound. These condensation-based methods offer a versatile approach to a wide range of substituted bipyridines. nih.gov
A more elaborate synthetic strategy involves starting from the symmetrically substituted 4,4'-dimethyl-2,2'-bipyridine (B75555). researchgate.netnih.gov This multi-step approach offers a high degree of control over the selective functionalization of one of the methyl groups.
The typical sequence is as follows:
Oxidation: One of the methyl groups of 4,4'-dimethyl-2,2'-bipyridine is oxidized to a carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO4). acs.orgnih.govacs.org
Esterification: The resulting carboxylic acid is then converted to an ester to protect it and facilitate subsequent reactions.
Reduction: The ester group is selectively reduced to a primary alcohol.
Oxidation: Finally, the primary alcohol is oxidized to the desired aldehyde, this compound.
Advanced Synthetic Strategies and Innovations
Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of heteroaromatic aldehydes.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.goveurekaselect.com The application of microwave irradiation to the oxidation of methyl groups on pyridyl heteroarenes has shown significant promise. osti.gov
A notable example is the microwave-assisted Kornblum-type oxidation, which utilizes iodine (I2) as a mild oxidant in dimethyl sulfoxide (B87167) (DMSO) as both the solvent and oxygen source. osti.gov This method has been successfully applied to a variety of methyl pyridyl heteroarenes, affording the corresponding carbaldehydes in good yields. osti.gov A key advantage of this technique is its chemoselectivity, avoiding the oxidation of the pyridyl nitrogen atom. osti.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Oxidation
| Feature | Conventional Heating | Microwave-Assisted Oxidation | Reference |
| Reaction Time | Hours to days | Minutes to hours | nih.gov |
| Yields | Often lower | Generally higher | nih.gov |
| Conditions | Often harsh | Milder | osti.gov |
| Selectivity | Can be an issue | Often highly chemoselective | osti.gov |
The development of acid-free oxidation protocols is a significant goal in modern synthetic chemistry, particularly for substrates like pyridines that are sensitive to acidic conditions. The pyridyl nitrogen is prone to protonation and subsequent oxidative degradation under acidic conditions. Therefore, methods that operate under neutral or acid-free conditions are highly desirable.
The aforementioned microwave-assisted Kornblum-type oxidation is an excellent example of an acid-free protocol. osti.gov It avoids the use of acidic additives, which is a common feature of many traditional oxidation methods. osti.gov This approach not only protects the sensitive heterocyclic core but also simplifies the workup procedure and reduces corrosive waste. The pursuit of such protocols is driven by the need for more sustainable and "green" chemical processes.
Reaction Mechanisms and Selectivity in Synthesis
The formation of this compound often involves the controlled oxidation of a methyl group precursor. Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and achieving high yields.
A prominent method for the synthesis of heteroaromatic aldehydes, including this compound, from their corresponding methyl-azaarene precursors is the Kornblum oxidation. wikipedia.orgrsc.org This reaction involves the conversion of an alkyl halide to an aldehyde using dimethyl sulfoxide (DMSO) as the oxidant. wikipedia.orgrsc.org The mechanism proceeds through the formation of an alkoxysulfonium salt, which then undergoes base-mediated elimination to yield the aldehyde.
In the context of synthesizing this compound, a precursor such as 4-methyl-4'-(halomethyl)-2,2'-bipyridine would be required. The reaction is initiated by the nucleophilic attack of the oxygen atom of DMSO on the carbon atom bearing the halogen. This is an SN2 reaction, and therefore, the reactivity of the halide is crucial, with iodides being more reactive than bromides. wikipedia.org The subsequent elimination step is facilitated by a base, such as triethylamine, to afford the final aldehyde product. wikipedia.org
Recent advancements have also explored direct C(sp³)–H functionalization of methyl-azaarenes using an iodine–DMSO medium, which proceeds via an in-situ generated alkyl iodide and subsequent Kornblum oxidation. rsc.org This approach is advantageous due to its metal-free nature and mild reaction conditions. rsc.org
The electronic properties of substituents on the bipyridine rings significantly influence the reactivity of the molecule during synthesis. The presence of the electron-donating methyl group at the 4'-position of the bipyridine scaffold impacts the electron density of the ring system. This, in turn, can affect the susceptibility of the precursor to oxidation.
Derivatization and Functionalization Reactions of this compound
The aldehyde functional group and the bipyridine scaffold of this compound offer multiple sites for further chemical modifications, allowing for the synthesis of a diverse range of derivatives with tailored properties.
Transformations of the aldehyde functional group
The aldehyde group is a versatile functional handle that can undergo a variety of transformations to introduce new functionalities.
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4'-methyl-[2,2'-bipyridine]-4-carboxylic acid. nih.govrsc.org This transformation is a key step in the synthesis of various ligands used in coordination chemistry, particularly for the preparation of ruthenium complexes employed in applications such as dye-sensitized solar cells. nih.gov
Reduction: The aldehyde group can be reduced to a primary alcohol, (4'-methyl-[2,2'-bipyridine]-4-yl)methanol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. This transformation provides another route to functionalized bipyridine ligands.
Knoevenagel Condensation: The aldehyde can participate in Knoevenagel condensation reactions with active methylene (B1212753) compounds. This reaction leads to the formation of a new carbon-carbon double bond, yielding α,β-unsaturated products. This method is a powerful tool for extending the conjugation of the bipyridine system.
Wittig Reaction: The Wittig reaction provides another avenue for carbon-carbon double bond formation from the aldehyde group. Reaction with a phosphorus ylide allows for the introduction of a variety of substituents, leading to the synthesis of vinyl-substituted bipyridine derivatives.
The following table summarizes these transformations:
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Oxidation | e.g., Potassium permanganate (KMnO4) | Carboxylic Acid |
| Reduction | e.g., Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) | Alcohol |
| Knoevenagel Condensation | Active methylene compound, base catalyst | α,β-unsaturated system |
| Wittig Reaction | Phosphorus ylide | Alkene |
Reactions at the bipyridine scaffold
The bipyridine scaffold itself can be subjected to further functionalization, although the presence of the aldehyde and methyl groups will influence the regioselectivity of these reactions.
Coordination Chemistry: The nitrogen atoms of the bipyridine unit are excellent coordinating sites for a wide range of metal ions. This compound has been utilized as a ligand in the synthesis of ruthenium(II) dicarbonyl complexes. These complexes have been studied for their spectroscopic properties and potential applications as photoinduced CO-releasing molecules (PhotoCORMs).
Cross-Coupling Reactions: While direct functionalization of the bipyridine C-H bonds in the presence of the aldehyde can be challenging, derivatization of the bipyridine core is often achieved through cross-coupling reactions starting from halogenated bipyridine precursors. nih.govorgsyn.org For instance, palladium-catalyzed reactions like Suzuki and Negishi couplings are powerful methods for introducing new carbon-carbon bonds at specific positions on the pyridine rings. orgsyn.org The existing methyl and aldehyde groups would direct the position of further functionalization in a synthetic strategy starting from a suitably halogenated precursor.
Coordination Chemistry and Ligand Design
Role of 4'-Methyl-[2,2'-bipyridine]-4-carbaldehyde as a Bipyridine Ligand
This compound is a heterocyclic compound belonging to the bipyridine class of ligands. alfa-chemistry.combiosynth.com Structurally, it is a derivative of 2,2'-bipyridine (B1663995), featuring a methyl group at the 4'-position and a formyl (aldehyde) group at the 4-position. alfa-chemistry.com This substitution pattern makes it an asymmetrical ligand.
Like other 2,2'-bipyridine derivatives, it functions as a bidentate chelating agent, coordinating to metal ions through its two nitrogen atoms. wikipedia.org The coplanar arrangement of its two pyridine (B92270) rings facilitates electron delocalization, a key factor in the electronic properties of its metal complexes. wikipedia.org The presence of the methyl and aldehyde substituents allows for the fine-tuning of the electronic and steric properties of the resulting coordination compounds. acs.org The methyl group is electron-donating, while the aldehyde group is electron-withdrawing, creating a push-pull electronic effect across the ligand framework. This intrinsic asymmetry influences the photophysical and electrochemical behavior of its metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov Characterization of the resulting complexes is achieved through various spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and X-ray crystallography. nih.govresearchgate.net
This ligand forms stable complexes with a wide array of transition metals, leading to compounds with diverse geometries and interesting physical properties.
Ruthenium(II) Complexes : Ruthenium polypyridyl complexes, including those with this compound and its derivatives, are extensively studied for their rich photophysical and electrochemical properties. acs.orgacs.org For instance, heteroleptic complexes of the type [Ru(LL)₂(Mebpy-X)]²⁺ (where LL is another bipyridine ligand and Mebpy-X is a 4'-methyl-2,2'-bipyridine derivative) have been synthesized to tune the electronic properties for applications in dye-sensitized solar cells. acs.org The synthesis often involves reacting a precursor like RuCl₂(bipy)₂ with the desired ligand. wikipedia.org
Iron(III) Complexes : Iron(III) forms various complexes with bipyridine ligands. researchgate.netrsc.org For example, treatment of iron(III) chloride with 2,2'-bipyridine can yield complexes like [Fe(bipy)Cl₃(DMSO)]. researchgate.net While specific synthesis with this compound is less commonly documented, its coordination behavior is expected to be similar, forming stable, often octahedral, high-spin complexes. researchgate.netresearchgate.net
Chromium, Molybdenum, and Tungsten Complexes : Group 6 metals like Cr, Mo, and W readily form complexes with bipyridine ligands, such as Mo(CO)₄(bipy), derived from the substitution reaction of Mo(CO)₆. wikipedia.org The coordination of this compound would proceed similarly, yielding stable carbonyl or other coordination compounds.
Zinc(II) and Copper(II) Complexes : As d¹⁰ and d⁹ ions respectively, Zn(II) and Cu(II) form numerous complexes with bipyridines. researchgate.netnih.gov Mixed ligand complexes of Cu(II) and Zn(II) containing 2,2'-bipyridine and other ligands have been synthesized and characterized, often exhibiting square planar or distorted octahedral geometries. nih.govresearchgate.net The synthesis of Cu(II) and Zn(II) complexes with a similar aldehyde-functionalized quinoline (B57606) ligand has been achieved in a 1:2 metal-to-ligand ratio in methanol, suggesting a likely coordination pattern for this compound. nih.gov
Manganese(II) Complexes : Mn(II) complexes with bipyridine ligands are common. Mixed ligand complexes of Mn(II) have been synthesized using 2,2-bipyridine and other organic molecules. researchgate.net The resulting complexes are often six-coordinate, and their magnetic properties are of significant interest. nih.gov
Table 1: Examples of Transition Metal Complexes with Bipyridine Ligands This table provides representative examples of complex types formed with bipyridine ligands, which are analogous to those formed with this compound.
| Metal Ion | Example Complex Formula | Coordination Geometry | Reference |
|---|---|---|---|
| Ru(II) | [Ru(bpy)₃]²⁺ | Octahedral | wikipedia.org |
| Fe(III) | [Fe(bipy)Cl₃(DMSO)] | Octahedral | researchgate.net |
| Mo(0) | Mo(CO)₄(bipy) | Octahedral | wikipedia.org |
| Cu(II) | [Cu(L¹H)₂(bpy)] | Distorted Octahedral | nih.gov |
| Zn(II) | [Zn(L¹H)₂(bpy)] | Distorted Octahedral | nih.gov |
| Mn(II) | [Mn₂(btdc)₂(bpy)(dmf)] | - | mdpi.com |
A defining characteristic of transition metal complexes with bipyridine ligands is their intense charge-transfer (CT) absorptions in the UV-visible spectrum. wikipedia.orgwikipedia.org These transitions involve the movement of an electron between molecular orbitals that are primarily localized on the metal and those centered on the ligand.
Metal-to-Ligand Charge Transfer (MLCT) : This is the most common type of CT transition for these complexes, especially with electron-rich metals in low oxidation states like Ru(II). wikipedia.org In an MLCT transition, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* anti-bonding orbital. wikipedia.orgnih.gov These transitions are responsible for the strong coloration of many bipyridine complexes, such as the iconic orange-red of [Ru(bpy)₃]²⁺. wikipedia.orgresearchgate.net The energy of the MLCT band can be tuned by modifying the substituents on the bipyridine ligand; electron-withdrawing groups like the aldehyde on this compound lower the energy of the π* orbital, leading to a red-shift (lower energy) of the MLCT absorption. acs.org
Ligand-to-Metal Charge Transfer (LMCT) : LMCT transitions involve the promotion of an electron from a ligand-based orbital to a metal-based d-orbital. wikipedia.orgrsc.org This process is favored in complexes with electron-rich ligands and metals in high oxidation states that are easily reduced, such as Fe(III). wikipedia.orgrsc.org The orange color of some iron(III) complexes arises from LMCT bands. wikipedia.org While less common for bipyridine complexes than MLCT, LMCT can be observed and provides insight into the electronic structure of the complex. researchgate.net
The substituents on the bipyridine ring significantly modulate the properties of the resulting metal complexes.
Methyl Group : As an electron-donating group, the methyl substituent at the 4'-position increases the electron density on the bipyridine ligand. This strengthens the σ-donating ability of the nitrogen atoms, which can lead to more stable metal-ligand bonds. Electronically, it raises the energy of the ligand's π orbitals, which in turn destabilizes the metal's d-orbitals (HOMO) in the complex. acs.org This effect can alter the energy of MLCT transitions. Furthermore, methyl groups can enhance the solubility of complexes in less polar organic solvents and introduce steric effects that can influence the geometry and reactivity of the complex. nih.gov
Aldehyde Group : The aldehyde group at the 4-position is strongly electron-withdrawing. This property lowers the energy of the ligand's π* orbitals (LUMO). acs.org In an MLCT context, this leads to a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra. acs.org The aldehyde group itself can also serve as a reactive handle for post-synthetic modification, allowing for the covalent attachment of the complex to other molecules or surfaces through reactions like condensation or Schiff base formation.
Supramolecular Assembly and Metal-Organic Frameworks (MOFs)
The defined structure and chelating nature of this compound make it an excellent component for building larger, ordered structures.
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Bipyridine-based ligands are widely used in MOF synthesis, where they can act as chelating ligands that cap metal clusters or as linkers that bridge them. mdpi.comresearchgate.net
The incorporation of this compound or similar functionalized bipyridines into MOFs offers several advantages. The bipyridine unit can chelate to metal centers, forming stable secondary building units (SBUs). mdpi.com For example, Mn(II) cations have been linked by dicarboxylate anions and various 2,2'-bipyridyl derivatives to form a series of new MOFs. mdpi.com The aldehyde and methyl functional groups protruding into the pores of the MOF can be used to tune the framework's properties. The aldehyde group, for instance, can serve as a site for post-synthetic modification, allowing for the introduction of new functionalities after the MOF has been constructed. nih.gov This can be used to alter the MOF's adsorption properties, enhance its catalytic activity, or modify its optical response. nih.gov
Design principles for hybrid catalyst systems
Hybrid catalysts, which merge homogeneous and heterogeneous catalytic features, often rely on the immobilization of well-defined molecular catalysts onto solid supports. The design of such systems using ligands like this compound is guided by several key principles. The bipyridine unit serves as a strong chelating site for a variety of transition metals, forming the catalytically active center. The carbaldehyde group offers a reactive handle for covalent attachment to a solid support, such as silica (B1680970) or a polymer resin. This immobilization prevents the leaching of the catalyst into the product stream, facilitating its recovery and reuse.
The methyl group on the 4'-position of the bipyridine ring plays a subtle yet crucial role in tuning the electronic properties of the metal center. As an electron-donating group, it increases the electron density on the bipyridine ligand, which in turn can enhance the catalytic activity of the coordinated metal by influencing its redox potential and the stability of catalytic intermediates. This strategic functionalization allows for the fine-tuning of the catalyst's performance for specific organic transformations.
Self-Assembly Processes Involving Metal Coordination
The spontaneous organization of molecules into ordered, functional supramolecular structures is a powerful strategy in materials science. The coordination of metal ions with multitopic organic ligands like this compound is a primary driver for the self-assembly of complex architectures such as metallacycles and coordination polymers.
In the context of self-assembly, the bipyridine moiety of this compound provides the directional and convergent binding sites necessary to form well-defined angles upon coordination to a metal center. The geometry of the resulting supramolecular structure is dictated by the preferred coordination geometry of the metal ion and the stoichiometry of the components. For instance, the combination of this ligand with square-planar metal ions can lead to the formation of discrete molecular squares, while octahedral metal ions might direct the assembly of more complex three-dimensional networks. The aldehyde functionality can be further utilized to introduce additional non-covalent interactions, such as hydrogen bonding, which can play a significant role in the packing and stability of the resulting supramolecular architectures.
Computational Approaches in Coordination Chemistry
Computational chemistry provides invaluable insights into the properties and reactivity of coordination complexes, complementing experimental findings. Density Functional Theory (DFT) is a particularly powerful tool for investigating the electronic structure and predicting the behavior of molecules like this compound and its metal complexes.
Theoretical analysis of electronic structures and excited states
The electronic structure of a coordination complex governs its spectroscopic and photochemical properties. Theoretical analysis using methods like Time-Dependent DFT (TD-DFT) allows for the prediction and interpretation of electronic absorption spectra. For complexes of this compound, these calculations can identify the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands, which are often crucial for applications in photochemistry and sensing.
By analyzing the distribution of frontier molecular orbitals (HOMO and LUMO), researchers can understand how the methyl and carbaldehyde substituents influence the electronic properties of the bipyridine system and the resulting complex. This theoretical insight into the excited states is essential for designing molecules with specific photophysical properties, such as luminescence or photosensitization.
Catalysis and Photocatalysis Research
Applications as a Ligand in Catalytic Systems
The bipyridine core of the molecule serves as an excellent N,N'-chelating ligand for a wide range of transition metals, including ruthenium, rhodium, and iridium. The electronic properties of the resulting metal complexes, and thus their catalytic activity, can be finely tuned by the substituents on the bipyridine rings. The presence of both an electron-donating methyl group and an electron-withdrawing carbaldehyde group on this particular ligand allows for nuanced electronic modulation.
In homogeneous catalysis, the catalyst and reactants exist in the same phase, which often leads to high activity and selectivity. While specific, direct applications of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde as a simple ligand in homogeneous catalysis are not extensively documented in dedicated studies, its primary role is that of a crucial precursor for more complex, tailor-made ligands. The carbaldehyde group provides a reactive handle for further synthetic modifications, enabling the construction of intricate molecular architectures for catalysis.
Bipyridine and its derivatives are fundamental components in the synthesis of valuable substances such as biologically active molecules and ligands for transition-metal catalysts. sigmaaldrich.com The aldehyde functionality can be readily converted into a variety of other chemical moieties, such as imines, alcohols, or carboxylic acids, allowing for the covalent linkage of the bipyridine unit to other molecular fragments or for altering the steric and electronic environment of the metal center. For instance, new ligand systems based on the bipyridine unit have been synthesized for bi- and trimetallic complexes, demonstrating the modularity of this scaffold. This synthetic versatility is key to developing catalysts for reactions like hydrogenations, hydroformylations, and various cross-coupling reactions where bipyridine-metal complexes are known to be effective.
A significant challenge in homogeneous catalysis is the separation of the catalyst from the product mixture. One effective strategy to overcome this is to immobilize the homogeneous catalyst onto a solid support, a process known as heterogenization. The carbaldehyde group of this compound is ideally suited for this purpose.
This functional group allows for the covalent grafting of the bipyridine ligand, and subsequently its metal complexes, onto the surface of various solid supports such as silica (B1680970), polymers, or carbon nanotubes. This is typically achieved through reactions like condensation with surface amine groups to form stable imine linkages. The resulting heterogeneous catalysts combine the high activity and selectivity of their molecular counterparts with the practical advantages of easy separation, recovery, and recyclability. This approach has been successfully applied to create robust catalysts for a range of organic transformations.
Electrocatalytic and Photocatalytic Applications
The unique electronic properties of bipyridine-metal complexes make them highly suitable for applications in electrocatalysis and photocatalysis, where they can participate in light-induced energy and electron transfer processes.
A notable application of this compound is in the construction of photocatalysts for the reduction of carbon dioxide (CO₂). Researchers have successfully used this compound as a building block to create a novel metal-organic framework (MOF) for this purpose.
In one study, a new MOF-based single-site photocatalyst, UiO-68-Fe-bpy, was synthesized. This was achieved by first reacting the amine-functionalized MOF, UiO-68-NH₂, with this compound (referred to as bpy-CHO) through an amine-aldehyde condensation. Subsequently, the bipyridine sites within the MOF were chelated with iron(III) chloride (FeCl₃). This UiO-68-Fe-bpy catalyst demonstrated the ability to reduce CO₂ to carbon monoxide (CO) with 100% selectivity under visible light irradiation.
The study revealed that incorporating the Fe(bpy)Cl₃ complex into the robust Zr(IV)-MOF platform significantly enhanced its photocatalytic activity compared to the parent MOF and the corresponding homogeneous iron complex. Transient absorption spectroscopy studies showed that this enhancement is due to an elongated excited-state lifetime of the iron complex when it is integrated into the MOF structure, which facilitates more efficient solar fuel conversion.
| Catalyst | Product | Selectivity | Evolution Rate (μmol/g in 6h) | Conditions |
|---|---|---|---|---|
| UiO-68-Fe-bpy | CO | 100% | Not specified directly, but enhanced activity shown | Visible light, TEOA as sacrificial donor |
| UiO-68-NH₂ | CO | - | 10.01 | Visible light, TEOA as sacrificial donor |
Photocatalytic hydrogen (H₂) production from water is a key strategy for generating clean energy. Ruthenium-bipyridine complexes, particularly [Ru(bpy)₃]²⁺ and its derivatives, are benchmark photosensitizers in these systems. They absorb visible light and initiate the electron transfer cascade necessary for reducing protons to hydrogen.
While direct use of this compound in a complete hydrogen production system is not explicitly detailed, the principles of photosensitizer design indicate its potential utility. The efficiency of a ruthenium-based photosensitizer is highly dependent on its photophysical and electrochemical properties, which can be tuned by modifying the bipyridine ligands. The methyl and carbaldehyde groups on the target compound would alter the energy levels of the complex, potentially improving its light-harvesting capabilities or the efficiency of electron transfer to a catalyst.
For example, studies have shown that even simple modifications like adding methyl groups to the bipyridine ligands can lead to ruthenium complexes that outperform the standard [Ru(bpy)₃]²⁺. Furthermore, the carbaldehyde group serves as a crucial synthetic handle. It allows for the covalent linking of the ruthenium photosensitizer to a hydrogen-evolving catalyst (like platinum or cobalt complexes), creating a dyad or triad (B1167595) molecular system. This intramolecular approach can enhance the efficiency of electron transfer from the excited photosensitizer to the catalytic center, thereby boosting hydrogen production rates.
| Photosensitizer Complex | Key Feature | Role in H₂ Production | Potential Enhancement |
|---|---|---|---|
| [Ru(bpy)₃]²⁺ derivatives | Tunable photophysical and redox properties | Light absorption and initiation of electron transfer | Improved stability and electron transfer kinetics |
| Complexes with functionalized bpy ligands | Presence of reactive groups (e.g., -CHO, -COOH) | Enables covalent linkage to catalysts or surfaces | Facilitates efficient intramolecular electron transfer |
The oxidation of amides is a challenging but important transformation in organic synthesis. While metal complexes featuring bipyridine ligands are known to catalyze a variety of oxidation reactions, the specific application of this compound in the catalytic oxidation of amides is not well-documented in the reviewed scientific literature.
However, related research provides a basis for potential applications. For instance, iron-catalyzed systems have been developed for the oxidative amidation of tertiary amines, and visible-light-driven iron catalysis has been used for the selective α-oxidation of amides. rsc.orgnih.gov These studies highlight the potential of earth-abundant metals in C-H bond activation of amides. Ruthenium-bipyridine complexes have also been employed in the visible-light-driven oxidation of amines to imines.
Given the established catalytic activity of iron and ruthenium bipyridine complexes in various redox processes, it is conceivable that complexes of this compound could be developed for amide oxidation. The aldehyde group could be used to anchor the complex to a support, potentially enhancing its stability and recyclability in an oxidative environment. This remains an area for future investigation.
Mechanistic Studies of Catalytic Activity
The catalytic prowess of metal complexes derived from this compound is fundamentally linked to the intricate interplay of its constituent parts. The bipyridine unit serves as a robust chelating agent for a variety of transition metals, while the methyl and aldehyde substituents provide avenues for modifying the electronic landscape and for further functionalization.
Electron transfer pathways in photocatalysis
In photocatalysis, complexes incorporating the this compound ligand are typically involved in light-induced electron transfer processes. Upon absorption of light, the metal complex is promoted to an excited state, often a metal-to-ligand charge transfer (MLCT) state. In this state, an electron is transferred from the metal center to the π* orbitals of the bipyridine ligand. The presence of the electron-withdrawing aldehyde group can influence the energy of these orbitals, thereby affecting the energy and lifetime of the MLCT state.
The subsequent steps in the photocatalytic cycle can proceed via two main pathways:
Reductive Quenching: The excited complex can be quenched by an electron donor, leading to the formation of a reduced form of the catalyst. This highly reducing species can then transfer an electron to a substrate, regenerating the ground-state catalyst.
Oxidative Quenching: Alternatively, the excited complex can be quenched by an electron acceptor, resulting in an oxidized form of the catalyst. This species can then accept an electron from a substrate to complete the catalytic cycle.
The specific pathway is dictated by the redox potentials of the catalyst, the substrate, and any sacrificial agents present in the system. For instance, in systems with ruthenium complexes, the excited state is a potent oxidant and can be reductively quenched by common sacrificial electron donors like tertiary amines. The resulting Ru(I) species is a strong reductant capable of driving a variety of chemical transformations. The aldehyde functionality on the ligand can modulate these redox potentials, thereby influencing the feasibility and efficiency of specific electron transfer steps.
Role of excited state lifetime in catalytic performance
The lifetime of the excited state is a critical parameter that directly impacts the efficiency of a photocatalyst. A longer excited-state lifetime increases the probability of the excited complex undergoing the desired bimolecular electron transfer with a substrate or quencher before decaying back to the ground state through non-productive pathways.
The functional groups on the bipyridine ligand play a crucial role in determining the excited-state lifetime. The aldehyde group, being electron-withdrawing, can affect the energy of the MLCT state and potentially introduce new non-radiative decay pathways, which could shorten the lifetime. However, strategic placement of such groups can also be used to tune the photophysical properties favorably.
For a ruthenium complex featuring 4,4'-dicarbaldehyde-2,2'-bipyridine, a photoluminescence quantum yield of 0.048 and an excited-state lifetime of 440 ns were reported. chaseliquidfuels.org This lifetime is sufficiently long to allow for efficient bimolecular quenching processes. The rate constant for quenching, k_q, was found to be on the order of 10¹⁰ M⁻¹s⁻¹, indicating a very efficient dynamic quenching process. chaseliquidfuels.org The design of ligands to achieve longer excited-state lifetimes is a key strategy in the development of more efficient photosensitizers. diva-portal.org
| Property | Value | Reference Compound |
| Excited State Reduction Potential | +0.89 V vs. Fc+/0 | [Ru(4,4'-dicarbaldehyde-2,2'-bipyridine)₃]²⁺ |
| Photoluminescence Quantum Yield | 0.048 | [Ru(4,4'-dicarbaldehyde-2,2'-bipyridine)₃]²⁺ |
| Excited State Lifetime | 440 ns | [Ru(4,4'-dicarbaldehyde-2,2'-bipyridine)₃]²⁺ |
| Quenching Rate Constant (k_q) | 4.5 x 10¹⁰ M⁻¹s⁻¹ (in CH₃CN) | [Ru(4,4'-dicarbaldehyde-2,2'-bipyridine)₃]²⁺ |
Table 1: Photophysical properties of a related aldehyde-functionalized bipyridine ruthenium complex. chaseliquidfuels.org
Catalyst Stability and Regeneration
The practical applicability of a catalyst hinges on its stability and the ease with which it can be regenerated and reused. For photocatalysts based on this compound, several factors can influence their long-term performance.
One major pathway for catalyst degradation is photobleaching, where the ligand or the metal complex is chemically altered upon prolonged exposure to light. The aldehyde group, while useful for tuning electronic properties, can also be susceptible to photochemical reactions, potentially leading to catalyst deactivation. However, functionalization of Ru(II) polypyridyl complexes with an aldehyde group has been shown to result in compounds that are highly stable under physiological conditions and upon irradiation. rsc.org
The stability of the catalyst can also be influenced by the reaction conditions. For instance, the presence of strong nucleophiles can lead to the degradation of the catalyst. The choice of solvent and sacrificial agent can therefore be critical in maintaining catalytic activity over multiple cycles. In some cases, the photocatalyst can be regenerated in situ. For example, in oxidative quenching cycles, the oxidized catalyst is reduced back to its initial state by a sacrificial electron donor. Similarly, in reductive quenching cycles, the reduced catalyst is re-oxidized by the substrate. The efficiency of this regeneration step is crucial for achieving high turnover numbers.
Advanced Materials Science Applications
Polymer Chemistry and Macromolecular Architectures
The bifunctional nature of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde, possessing both a nucleophilic bipyridine unit and an electrophilic aldehyde, makes it a valuable monomer for the synthesis of novel polymers and complex macromolecular structures. The aldehyde group can readily participate in condensation reactions with various nucleophiles, such as amines, to form Schiff base linkages, leading to the formation of conjugated polymers.
For instance, analogous bipyridine dicarbaldehydes have been successfully employed in the synthesis of polyaminal-based porous organic polymer networks through a one-pot polycondensation reaction with melamine. nih.gov These polymers exhibit notable porosity and have been investigated for applications such as CO2 capture. nih.gov The incorporation of the bipyridine moiety into the polymer backbone can also facilitate the formation of metallo-supramolecular polymers. The nitrogen atoms of the bipyridine unit can coordinate with metal ions, leading to the self-assembly of well-defined, ordered macromolecular architectures. mdpi.comrsc.org This approach allows for the creation of materials with dynamic and responsive properties, influenced by the nature of the metal ion and the coordination geometry.
The resulting polymers can possess a range of interesting properties, including thermal stability, tunable electronic characteristics, and the ability to form hierarchical structures. The specific architecture of the polymer, whether linear, branched, or cross-linked, can be controlled by the choice of co-monomers and reaction conditions.
Table 1: Examples of Polymer Architectures Utilizing Bipyridine-Based Monomers
| Monomer(s) | Polymerization Method | Resulting Architecture | Potential Applications |
| [2,2'-Bipyridine]-5,5'-dicarbaldehyde, Melamine | Polycondensation | Polyaminal Porous Organic Polymer | Gas Storage, Catalysis |
| Bipyridine-functionalized monomers | Metal-Coordination Self-Assembly | Metallo-supramolecular Polymer | Self-healing materials, Sensors |
| 4,4'-Divinyl-2,2'-bipyridine | Radical Polymerization | Linear Conjugated Polymer | Organic Electronics |
Development of Functional Dyes and Pigments
The extended π-system and the presence of heteroatoms in this compound make it an excellent scaffold for the design and synthesis of functional dyes and pigments. The aldehyde group provides a convenient handle for further chemical modifications, allowing for the fine-tuning of the photophysical properties of the resulting molecules.
Fluorescent probes
Derivatives of this compound can be designed to act as fluorescent probes for the detection of various analytes. researchgate.net The bipyridine unit can act as a recognition site for metal ions, while the aldehyde can be modified to introduce other functionalities that modulate the fluorescence output upon binding to a target species. researchgate.netnih.gov The fluorescence properties, such as emission wavelength and quantum yield, can be rationally tuned by extending the conjugation or by introducing electron-donating or electron-withdrawing groups to the bipyridine core. nih.govmdpi.comrsc.org
Table 2: Photophysical Properties of a Related Benzothiazole-Based Fluorescent Probe
| Compound | Maximum Absorption (λabs, nm) | Maximum Emission (λem, nm) | Fluorescence Quantum Yield (ΦF, %) |
| BzT-OH | 390 | 472 | 50 |
| BzT-OAc | 381 | - | - |
| BzT-OAcryl | 381 | - | - |
| Data obtained in Dimethyl Sulfoxide (B87167) (DMSO). researchgate.net |
Organic non-linear optical (NLO) materials
The delocalized π-electron system of this compound and its derivatives makes them promising candidates for applications in non-linear optics. dtic.milaps.org NLO materials are capable of altering the properties of light that passes through them, a phenomenon that has applications in optical communications, data storage, and frequency conversion.
By incorporating this bipyridine derivative into larger conjugated systems or by forming metal complexes, it is possible to create materials with significant second- or third-order NLO responses. The aldehyde group can be used to create donor-π-acceptor (D-π-A) structures, which are known to exhibit large second-order hyperpolarizabilities. Metal coordination to the bipyridine unit can further enhance the NLO properties by introducing a metal-to-ligand charge transfer (MLCT) character into the electronic transitions.
Sensitizers for Energy Conversion Systems (e.g., Dye-Sensitized Solar Cells - DSSCs)
Bipyridine-based ligands are central to the design of sensitizer (B1316253) dyes used in dye-sensitized solar cells (DSSCs). nih.govnih.govresearchgate.net The bipyridine unit acts as an excellent chelating ligand for ruthenium and other transition metals, forming stable complexes that can efficiently absorb sunlight and inject electrons into the semiconductor photoanode of the DSSC.
The aldehyde functionality of this compound can be readily converted into a carboxylic acid or other anchoring groups, which are essential for grafting the dye molecule onto the surface of titanium dioxide (TiO2), the most commonly used semiconductor in DSSCs. The methyl group on the bipyridine ring can also influence the electronic properties and solubility of the resulting dye complex.
Table 3: Performance of DSSCs with Different Sensitizer Types
| Sensitizer Type | Average Efficiency (%) | Maximum Efficiency (%) |
| Organometallic | 9.1 | 13.0 |
| Synthetic Organic | 7.1 | 15.2 |
| Natural | 0.5 | 2.3 |
| Data from a meta-analysis of DSSC efficiencies. nih.gov |
Organic Electronic Materials
The conjugated nature of this compound and its derivatives makes them suitable for use in various organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ambeed.comresearchgate.netmdpi.comresearchgate.netutexas.edujmaterenvironsci.com In these applications, the material's ability to transport charge carriers (electrons and holes) and its photophysical properties are of paramount importance.
The bipyridine moiety can be incorporated into the backbone of conjugated polymers or used as a ligand in emissive metal complexes for OLEDs. researchgate.netutexas.edujmaterenvironsci.com The electronic properties of the material, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be tuned through chemical modification to optimize charge injection and transport, as well as to control the emission color in OLEDs.
In OFETs, derivatives of this compound could potentially be used as the active semiconductor layer. The ability of bipyridine-containing molecules to self-assemble into ordered structures can be advantageous for achieving high charge carrier mobility. The aldehyde group provides a route to synthesize larger, more extended conjugated systems that are necessary for efficient charge transport in the solid state.
Spectroscopic and Theoretical Investigations
Computational and Theoretical Chemistry Studies
Computational and theoretical chemistry offers powerful tools to predict and understand the behavior of molecules at the atomic and electronic levels. For a molecule like 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde, these methods can provide insights into its geometry, electronic structure, and potential interactions, which are crucial for designing new materials and catalysts.
Quantum Chemical Calculations (e.g., DFT, TD-DFT)
Density Functional Theory (DFT) is a workhorse of quantum chemical calculations, offering a balance between accuracy and computational cost. For a molecule like this compound, DFT calculations would typically be employed to:
Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Calculate vibrational frequencies: These can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure and identify characteristic vibrational modes of the methyl, bipyridine, and carbaldehyde groups.
Determine electronic properties: Calculating properties such as dipole moment and polarizability.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties. For this compound, TD-DFT calculations would be instrumental in:
Predicting the electronic absorption spectrum (UV-Vis): By calculating the energies of electronic transitions from the ground state to various excited states. This helps in understanding the color and photophysical properties of the molecule.
Analyzing the nature of electronic transitions: Identifying whether they are localized on the bipyridine core, the carbaldehyde group, or involve charge transfer between different parts of the molecule.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could be used to:
Study conformational dynamics: Explore the different shapes the molecule can adopt in solution or in a condensed phase and the timescales of these changes.
Investigate solvation effects: Understand how solvent molecules arrange around the solute and how this affects its properties and reactivity.
Simulate the behavior of the molecule in a larger system: For example, how it interacts with a metal ion to form a complex or how it adsorbs onto a surface.
Analysis of Molecular Orbitals (e.g., HOMO-LUMO gap)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding a molecule's reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is particularly important. A smaller gap generally indicates that a molecule is more easily excitable and more reactive.
For this compound, analysis of the HOMO and LUMO would reveal:
Electron-donating and electron-accepting regions: The HOMO is typically localized on the part of the molecule that can donate electrons, while the LUMO is on the electron-accepting part.
Reactivity towards electrophiles and nucleophiles: The HOMO energy is related to the ionization potential and the susceptibility to electrophilic attack, while the LUMO energy is related to the electron affinity and the susceptibility to nucleophilic attack.
Electronic transition characteristics: The primary electronic transition often corresponds to the promotion of an electron from the HOMO to the LUMO.
Investigation of Noncovalent Interactions
Noncovalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the supramolecular chemistry and crystal packing of molecules. For this compound, investigations would focus on:
Intermolecular hydrogen bonding: The aldehyde oxygen and the nitrogen atoms of the bipyridine rings could act as hydrogen bond acceptors.
π-π stacking: The aromatic bipyridine rings can stack on top of each other, influencing the solid-state structure.
C-H···π interactions: The methyl group and other C-H bonds can interact with the π-systems of adjacent molecules.
Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots are used to visualize and quantify these interactions.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify the types and relative importance of different intermolecular contacts.
For a crystal structure of this compound, Hirshfeld surface analysis would provide:
A 3D map of intermolecular contacts: Highlighting regions of close contact between neighboring molecules.
Medicinal Chemistry and Biological Probes
Potential in Pharmaceutical Synthesis as an Intermediate
4'-methyl-[2,2'-bipyridine]-4-carbaldehyde serves as a valuable intermediate in the synthesis of more complex organic molecules, including those with potential pharmaceutical applications. nih.govbiosynth.comachemblock.com Its aldehyde functional group is particularly useful for a variety of chemical transformations, such as condensation reactions, to build larger molecular architectures. The bipyridine core itself is a key component in many bioactive compounds, and the ability to introduce further modifications via the carbaldehyde moiety makes this compound a versatile building block for drug discovery programs. researchgate.net
The synthesis of derivatives from this intermediate allows for the exploration of a wide chemical space, which is essential for identifying new drug candidates. While specific blockbuster drugs directly synthesized from this starting material are not prominently documented in publicly available literature, its role as a precursor for creating libraries of novel compounds for biological screening is noteworthy.
Exploration in Agrochemicals and Specialty Chemicals
The applications of this compound extend beyond pharmaceuticals into the realm of agrochemicals and specialty chemicals. It is cited as an intermediate in the synthesis of pesticides and herbicides. biosynth.comachemblock.com The bipyridine structure is known to exhibit biological activity in various organisms, and derivatives of this compound can be tailored to target specific pests or weeds. The formyl group allows for the introduction of various toxophores or moieties that can enhance the efficacy and selectivity of the final agrochemical product. Additionally, this compound is used in the synthesis of dyes and water repellents, highlighting its versatility in the broader chemical industry. biosynth.comachemblock.com
Investigation as Biological Probes and Imaging Agents
The unique photophysical properties of bipyridine-containing molecules have led to their investigation as biological probes and imaging agents. These molecules can be designed to interact with specific analytes or cellular components, leading to a detectable signal, often a change in fluorescence.
There is a growing interest in the development of fluorescent probes for the detection of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which play crucial roles in various physiological and pathological processes. mdpi.com Several fluorescent probes for H₂O₂ are based on the oxidation of a recognition moiety, which in turn modulates the fluorescence of a fluorophore. biosynth.commdpi.com
Bipyridine derivatives are attractive candidates for such probes due to their stable fluorescence and ability to be chemically modified. biosynth.commdpi.com While direct and explicit research detailing the use of this compound as a fluorescent probe for hydrogen peroxide is not extensively reported, the structural motifs present in the molecule are highly relevant to this application. The carbaldehyde group can potentially act as a reactive site for H₂O₂, leading to a change in the electronic properties of the bipyridine system and a corresponding change in its fluorescence. The development of novel fluorescent probes for H₂O₂ often involves the use of boronate-based or other reactive groups that can be incorporated into molecules like this compound. sigmaaldrich.comresearchgate.net
Structure-Activity Relationship Studies of Derivatives
The systematic investigation of how the chemical structure of a molecule influences its biological activity, known as structure-activity relationship (SAR) studies, is a cornerstone of modern drug discovery and materials science. For derivatives of this compound, SAR studies are crucial for optimizing their desired properties, be it therapeutic efficacy, pesticidal activity, or sensing capabilities.
By synthesizing a series of derivatives with modifications at the carbaldehyde position or on the bipyridine rings, researchers can identify key structural features that govern the molecule's interaction with its target. For instance, in the context of metal complexes with bipyridine ligands, the nature and position of substituents can significantly impact the complexes' biological activity and photophysical properties. orgsyn.orgrsc.org The coordination of metal ions to bipyridine ligands can enhance their bioactivity, and SAR studies help in designing complexes with improved efficacy. mdpi.com
Future Directions and Emerging Research Areas
Green Chemistry Approaches in Synthesis and Application
The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are highly relevant to the synthesis of functionalized bipyridine ligands. Future research will likely focus on developing more sustainable synthetic routes to 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde and its derivatives.
Key emerging strategies include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption compared to conventional heating methods. Microwave-assisted protocols have been successfully developed for various bipyridine derivatives, often through multi-component reactions that enhance atom economy. oup.comoup.comscispace.com Applying these methods to the synthesis of the title compound could offer a more efficient and environmentally friendly alternative to traditional multi-step syntheses.
Heterogeneous Catalysis: The use of solid-supported catalysts, such as palladium or nickel on alumina, simplifies catalyst recovery and product purification, key aspects of green chemistry. nih.govmdpi.com Developing heterogeneous catalytic cross-coupling reactions for the construction of the 4'-methyl-[2,2'-bipyridine] core is a promising research avenue.
Solvent-Free Reactions: Performing reactions by grinding solid reagents together, without any solvent, represents an ideal green chemistry approach. This method has been used to prepare metal complexes of bipyridine ligands and could be explored for the synthesis or derivatization of this compound.
Direct C-H Functionalization: Creating the bipyridine skeleton through direct C-H bond activation is an atom-economical strategy that avoids the pre-functionalization of starting materials, thus reducing waste. mdpi.comnih.gov
Integration with Nanotechnology and Nanoscience
The functional groups on this compound make it an excellent candidate for integration with nanomaterials, opening pathways to novel hybrid materials with tailored properties.
Functionalization of Nanoparticles and Quantum Dots: Bipyridine-based ligands are widely used to stabilize and functionalize nanoparticles (NPs) and quantum dots (QDs). nih.govnih.gov They can passivate the surface, preventing aggregation and enhancing optical properties like photoluminescence quantum yield. rsc.org The aldehyde group of the title compound can be used to covalently anchor it to nanoparticle surfaces or to attach other functional molecules, such as biomolecules, for sensing or imaging applications. nih.govacs.org
Metal-Organic Frameworks (MOFs): Bipyridine units are frequently incorporated as linkers in the construction of MOFs, which are highly porous materials with applications in gas storage, separation, and catalysis. nih.govresearchgate.netmdpi.com The title compound could serve as a functional linker, with the bipyridine moiety coordinating to the metal nodes. The "open" or uncoordinated aldehyde group within the MOF pores would then be available for post-synthetic modification, allowing for the introduction of catalytic sites or specific recognition motifs. rsc.orgresearchgate.net
| Potential Nanotechnology Application | Role of this compound | Relevant Bipyridine System Examples |
| Quantum Dot Stabilization | Acts as a surface ligand to enhance stability and photoluminescence. Aldehyde allows for bioconjugation. | Bipyridine-dicarboxylic acid on CsPbBr₃ QDs. rsc.org |
| Metal-Organic Frameworks (MOFs) | Serves as a functional organic linker to build porous frameworks. | Zr-based MOFs with bipyridine-dicarboxylate linkers (UiO-67-bpydc). rsc.org |
| Functionalized Gold Nanoparticles | Stabilizes AuNPs; aldehyde group enables further reaction or sensing capabilities. | Bipyridyl ligands displacing soft ligands on AuNPs. nih.gov |
Advanced Spectroscopic Techniques for In Situ Monitoring
Understanding the behavior of this compound in chemical reactions, particularly when part of a metal complex, requires sophisticated analytical techniques. Future research will heavily rely on advanced spectroscopic methods to monitor reactions in real-time. This allows for the elucidation of reaction mechanisms, the identification of transient intermediates, and the optimization of reaction conditions. Techniques such as in situ UV-Vis, NMR, and Raman spectroscopy are invaluable for tracking the electronic and structural changes in the bipyridine ligand and its metal complex during catalytic cycles or self-assembly processes. tdl.orgnih.gov The insights gained from these studies are crucial for the rational design of more efficient catalysts and materials.
Computational Design and High-Throughput Screening of New Materials
Computational chemistry provides powerful tools to predict the properties of molecules and materials before they are synthesized, accelerating the discovery process.
Density Functional Theory (DFT): DFT calculations are instrumental in understanding the electronic structure of this compound and its metal complexes. maynoothuniversity.ieresearchgate.net Such studies can predict how the methyl and aldehyde substituents influence the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is critical for designing catalysts, as the HOMO-LUMO gap affects the reactivity and electronic properties of the complex. tandfonline.com DFT can also be used to model reaction pathways and transition states, providing mechanistic insights into catalytic processes. nih.gov
High-Throughput Screening (HTS): In the search for new materials, computational HTS can be used to rapidly evaluate a large virtual library of derivatives based on the this compound scaffold. By systematically varying metal centers and other ancillary ligands, these screening methods can identify promising candidates for specific applications, such as catalysis or photoluminescent materials, thereby guiding experimental efforts.
Exploration of Novel Catalytic Transformations
The core application of bipyridine ligands is in catalysis. The specific substitution pattern of this compound offers opportunities to develop novel and highly selective catalysts.
Asymmetric Catalysis: By converting the aldehyde group into a chiral moiety, it is possible to create chiral bipyridine ligands. These are highly sought after for asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. Chiral bipyridine ligands have been successfully used in reactions like enantioselective C-H borylation. acs.org
Tuning Catalytic Activity: The electronic and steric properties of a catalyst can be fine-tuned by modifying its ligands. The methyl group on the title compound has an electronic-donating effect, which can influence the redox potential of the metal center. Studies on related 6,6'-disubstituted bipyridine ligands have shown that such modifications significantly impact catalytic performance in cross-electrophile coupling reactions. acs.org The aldehyde group can be transformed into a wide range of other functional groups, providing a platform for systematically studying ligand effects in reactions like aerobic oxidation or water oxidation catalysis. nih.govacs.org
Bio-inspired Applications and Soft Matter Systems
The principles of self-assembly, ubiquitous in biology, are being harnessed to create complex, functional materials from molecular components. Bipyridine-containing molecules are emerging as valuable building blocks in this field.
Supramolecular Hydrogels: The title compound can be derivatized to form amphiphilic molecules that self-assemble in water to create soft materials like hydrogels. For example, attaching a peptide sequence to the aldehyde via reductive amination could yield a molecule that forms a hydrogel through hydrogen bonding and π-stacking interactions. Bipyridine units have been incorporated into peptide derivatives to create metallohydrogels that respond to external stimuli. acs.org
Vesicles and Micelles: By attaching long alkyl chains to the bipyridine core, amphiphiles can be created that form micelles or vesicles in solution. These structures can encapsulate other molecules and have applications in drug delivery or as nanoreactors. Bipyridinium-based amphiphiles have been shown to self-assemble, a process that can be directed by interactions with other molecules. tdl.org The ability of pyridine-based amphiphiles to form complex nanostructures like nanotubes has also been demonstrated, with the potential for creating materials with tunable optical and electronic properties. nih.govresearchgate.net
Q & A
Q. What are the standard synthetic routes for 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde, and how is purity verified?
The compound is typically synthesized via oxidation of 4,4'-dimethyl-2,2'-bipyridine. For example, Ag₂O oxidation of 4'-methyl-2,2'-bipyridine yields the monoaldehyde with 85% efficiency . Post-synthesis, purity is confirmed using ESI-MS and ¹H NMR to detect aldehyde proton signals (~10 ppm) and monitor substituent integration ratios. Elemental analysis (C, H, N) further validates stoichiometry .
Q. How does this compound function as a ligand in transition metal complexes?
The aldehyde and bipyridine moieties enable dual functionality: the bipyridine binds metal ions (e.g., Ru²⁺, Ir³⁺), while the aldehyde allows post-synthetic modification. For instance, in Ru(II)-arene complexes, it forms stable octahedral geometries, enhancing cytotoxicity studies in cancer cells . Chelation shifts UV-Vis absorption spectra, indicating metal-ligand charge transfer (MLCT) states .
Q. What characterization techniques are critical for analyzing derivatives of this compound?
Key methods include:
- ¹H/¹³C NMR : To track aldehyde proton deshielding and confirm functionalization (e.g., oxime formation via hydroxylamine reactions) .
- Mass spectrometry (ESI-MS) : To verify molecular ion peaks and fragmentation patterns.
- UV-Vis and fluorescence spectroscopy : To study electronic transitions and ligand-metal interactions .
Advanced Research Questions
Q. How can researchers optimize the incorporation of this compound into metal-organic frameworks (MOFs) for photocatalytic applications?
The aldehyde group enables covalent anchoring via amine-aldehyde condensation with NH₂-functionalized MOFs (e.g., UiO-68-NH₂). Post-synthetic metalation with FeCl₃ creates Fe(bpy)Cl₃ sites within the MOF, enhancing CO₂-to-CO photoreduction. Transient absorption spectroscopy confirms prolonged excited-state lifetimes (≈10 ns) in MOF-embedded complexes compared to homogeneous systems .
Q. What strategies address low yields in aldehyde functionalization during ligand derivatization?
Competing side reactions (e.g., overoxidation or dimerization) can reduce yields. Mitigation includes:
- Controlled stoichiometry : Limiting oxidizing agents (e.g., SeO₂) to prevent overoxidation .
- Protective groups : Using methoxymethyl (MOM) protection during formylation steps, followed by acidic deprotection (e.g., TFA in DCM) .
- Low-temperature reactions : Performing formylation at -78°C with LDA to stabilize intermediates .
Q. How do electronic effects of the methyl and aldehyde substituents influence catalytic activity in bipyridine-based complexes?
The methyl group increases electron density at the bipyridine N-atoms, strengthening metal-ligand bonds (e.g., Ru-N bond lengths shorten by ≈0.02 Å). The aldehyde withdraws electrons, polarizing the ligand and tuning MLCT states. In CO₂ reduction catalysts, this combination improves charge separation, boosting CO selectivity (>90%) and turnover numbers (TON ≈1,200) .
Q. What experimental approaches compare the bioactivity of this compound derivatives to other bipyridine ligands?
- MTT assays : Test cytotoxicity against cancer/normal cell lines (e.g., IC₅₀ values for Ru complexes range 5–20 µM) .
- DNA/BSA binding studies : Use UV-Vis titration and fluorescence quenching to quantify binding constants (Kb ≈10⁴–10⁵ M⁻¹) .
- Comparative ligand substitution : Replace with 4,4'-dimethyl-2,2'-bipyridine to assess steric/electronic contributions to bioactivity .
Methodological Considerations
Q. How can researchers troubleshoot discrepancies in reported catalytic efficiencies for similar bipyridine-aldehyde complexes?
Contradictions often arise from:
- Solvent effects : Polar solvents (e.g., acetonitrile) stabilize charge-separated states, enhancing photocatalytic activity.
- Metal ion choice : Fe³⁺ complexes may outperform Ru²⁺ in MOF contexts due to reduced recombination .
- Ligand loading : Overloading MOFs with ligands can cause aggregation, reducing accessible active sites.
Q. What are the best practices for derivatizing the aldehyde group for targeted applications (e.g., bioimaging)?
- Oxime formation : React with hydroxylamine to create oxime derivatives for improved aqueous solubility .
- Schiff base synthesis : Condense with amines (e.g., pyrrolidine) to generate imine-linked probes for iridium(III) complexes in deep-red cell imaging .
- Click chemistry : Use aldehyde-azide reactions for bioconjugation with proteins or nanoparticles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
